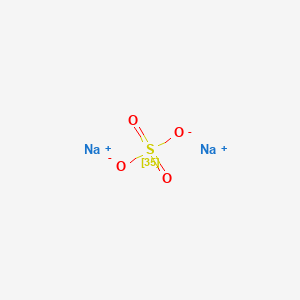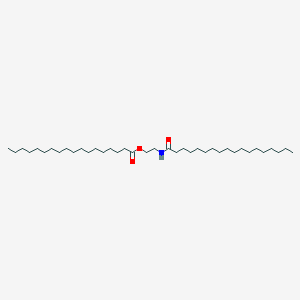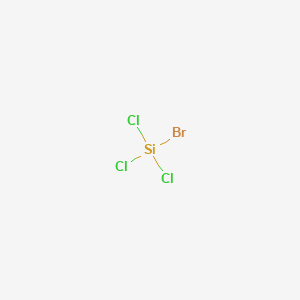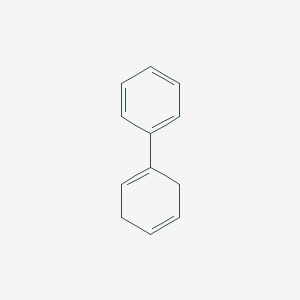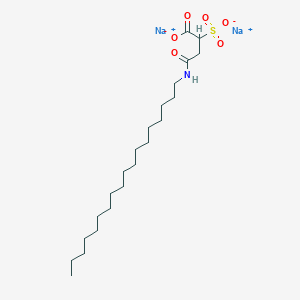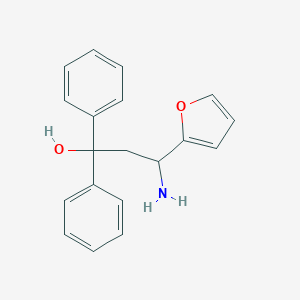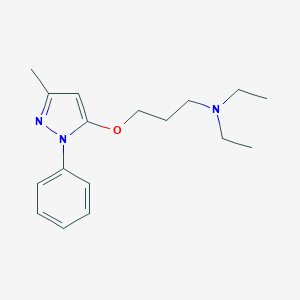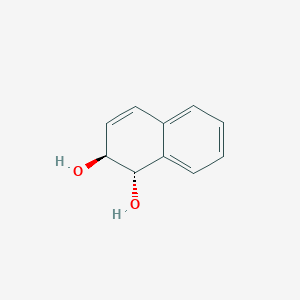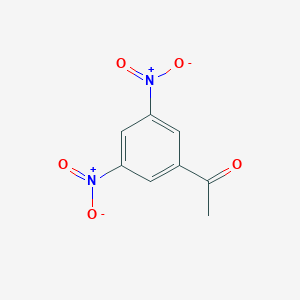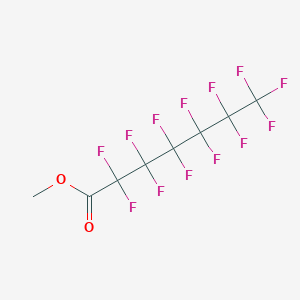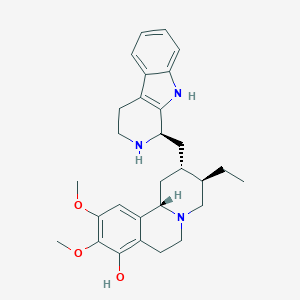
Alangimarckine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alangimarckine is a natural product that is found in the leaves of Alangium longiflorum, a plant that is native to Southeast Asia. This alkaloid compound has been the subject of scientific research due to its potential therapeutic properties.
科学的研究の応用
Synthesis and Structural Analysis
- Alangimarckine, an alkaloid from Alangium, has been synthesized and studied for its structure and absolute configuration. Fujii et al. (1985) achieved the first total synthesis of alangimarckine, confirming its structure and stereochemistry through a series of intermediates (Fujii, Kogen, Yoshifuji, & Ohba, 1985).
Biosynthesis Pathways
- The biosynthesis of alangimarckine in Alangium lamarckii has been explored by Jain, Sinha, and Bhakuni (2002), highlighting specific utilization of compounds like N-deacetylisoipecoside in its formation (Jain, Sinha, & Bhakuni, 2002).
Biogenetic Conversion Studies
- Itoh, Tanahashi, and Nagakura (1996) investigated the biogenetic conversion of alangiside into alangimarckine, shedding light on the plant's metabolic pathways and the absolute configuration of these compounds (Itoh, Tanahashi, & Nagakura, 1996).
Antimicrobial Activity
- Studies have also explored the antimicrobial properties of Alangium salviifolium, which contains alkaloids including alangimarckine. Pandian, Banu, and Ganesan (2006) focused on evaluating the efficacy of natural plant products like Alangium salviifolium as anti-infective agents (Pandian, Banu, & Ganesan, 2006).
Traditional Medicine and Pharmacological Activities
- The genus Alangium, including alangimarckine, has been reviewed for its traditional uses and pharmacological activities. Hu et al. (2020) provided a comprehensive overview of Alangium's ethnomedicinal effectiveness, including a focus on diverse biological effects (Hu et al., 2020).
特性
CAS番号 |
13849-53-1 |
|---|---|
製品名 |
Alangimarckine |
分子式 |
C29H37N3O3 |
分子量 |
475.6 g/mol |
IUPAC名 |
(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-8-ol |
InChI |
InChI=1S/C29H37N3O3/c1-4-17-16-32-12-10-21-22(15-26(34-2)29(35-3)28(21)33)25(32)14-18(17)13-24-27-20(9-11-30-24)19-7-5-6-8-23(19)31-27/h5-8,15,17-18,24-25,30-31,33H,4,9-14,16H2,1-3H3/t17-,18-,24+,25-/m0/s1 |
InChIキー |
BZIKDLPHKDIUHH-PCYHDRSOSA-N |
異性体SMILES |
CC[C@H]1CN2CCC3=C(C(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC)O |
SMILES |
CCC1CN2CCC3=C(C(=C(C=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC)O |
正規SMILES |
CCC1CN2CCC3=C(C(=C(C=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)OC)OC)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
